![molecular formula C22H18N2O5 B7644912 N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide, commonly referred to as BDB, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BDB is a benzodioxole derivative and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of BDB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. BDB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, BDB can reduce inflammation in the body.
Biochemical and Physiological Effects:
BDB has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (cell death) in cancer cells. BDB has also been found to have antibacterial activity against a range of bacterial strains. In addition, BDB has been shown to have a positive effect on the immune system, increasing the production of cytokines and other immune system components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it has been found to exhibit a range of biological activities. However, there are also some limitations to using BDB in lab experiments. The compound is relatively unstable and can degrade over time, which can make it difficult to work with. In addition, the mechanism of action of BDB is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on BDB. One area of interest is the development of BDB-based drugs for the treatment of autoimmune diseases. Another potential application of BDB is in the development of antibacterial agents. Further research is also needed to fully understand the mechanism of action of BDB and to identify any potential side effects or limitations of the compound.
Métodos De Síntesis
The synthesis of BDB involves a multi-step process. The starting material is 4-nitrophenol, which is subjected to a series of reactions to produce the final product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
BDB has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. BDB has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(23-17-8-11-19-20(12-17)29-14-28-19)13-27-18-9-6-16(7-10-18)24-22(26)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPRQVDERDAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)
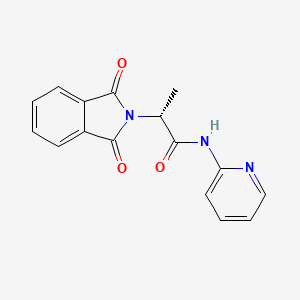

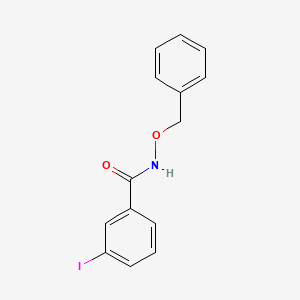
![1-[[Cyclopropyl-[(4-fluorophenyl)methyl]amino]methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B7644855.png)
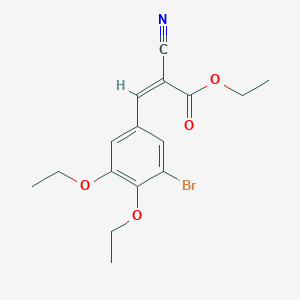
![2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)
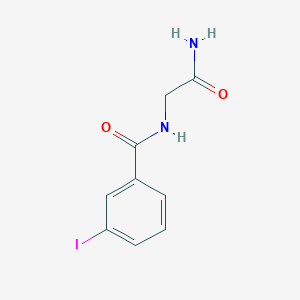
![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)
![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
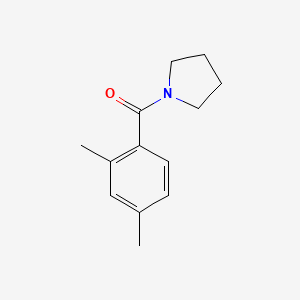
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)